molecular formula C11H8N2O4S B1362634 3-Nitro-2-(phenylsulfonyl)pyridine CAS No. 188429-02-9

3-Nitro-2-(phenylsulfonyl)pyridine

Cat. No. B1362634
M. Wt: 264.26 g/mol
InChI Key: QBXNQOWQGUPAEO-UHFFFAOYSA-N
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Description

3-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of nitropyridines, including 3-Nitro-2-(phenylsulfonyl)pyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with a nitro group and a phenylsulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving 3-Nitro-2-(phenylsulfonyl)pyridine are complex and involve several steps. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

1. Precursor in Heteroaromatic Derivatives Synthesis

3-Nitro-2-(phenylsulfonyl)pyridine has been utilized as a precursor in the synthesis of ring-fused aromatic and heteroaromatic compounds. A study by Bianchi et al. (2003) demonstrates its role in forming derivatives of naphthalene, phenanthrene, and benzothiophene through a ring-opening/ring-forming protocol (Bianchi et al., 2003).

2. Synthesis of N-Fused Pyrroles

Another application is in the synthesis of N-fused pyrroles. Bianchi et al. (2014) detailed a method involving the ring opening of 3-nitro-2-(phenylsulfonyl)pyridine with amines, leading to versatile N-fused pyrroles of synthetic and biological interest (Bianchi et al., 2014).

3. Synthesis of Sulfur-Containing Derivatives

Ban-Oganowska (1996) explored the synthesis of sulfur-containing derivatives, particularly focusing on pyridine 1-oxides and their antifungal and antibacterial properties (Ban-Oganowska, 1996).

4. Organocatalysis in Michael Addition

Singh et al. (2013) reported the use of a derivative of 3-nitro-2-(phenylsulfonyl)pyridine in organocatalysis for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes (Singh et al., 2013).

5. Crystallographic Studies

Castera et al. (2007) conducted X-ray structural determination on halogenated nitroimidazo[1,2-a]pyridine phenylsulfonyl derivatives, providing insights into intermolecular interactions influenced by halogen substituents (Castera et al., 2007).

6. Magnetic Properties in Biradicals

Hayakawa et al. (2006) explored pyridine-substituted nitronyl nitroxide biradicals, studying their magnetic properties and ground-state spin multiplicity, demonstrating the impact of 3-nitro-2-(phenylsulfonyl)pyridine derivatives in the field of molecular magnets (Hayakawa et al., 2006).

7. Thermally Activated Fluorescent Materials

Wu et al. (2021) developed thermally activated delayed fluorescent materials using 3-(phenylsulfonyl)pyridine, enriching the acceptor selection in the field of new TADF molecules (Wu et al., 2021).

Future Directions

The future directions for the use of 3-Nitro-2-(phenylsulfonyl)pyridine could involve its use in the synthesis of new antikinetoplastid series, as part of ongoing scaffold-hopping work .

properties

IUPAC Name

2-(benzenesulfonyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-13(15)10-7-4-8-12-11(10)18(16,17)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXNQOWQGUPAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327320
Record name 3-Nitro-2-pyridyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(phenylsulfonyl)pyridine

CAS RN

188429-02-9
Record name 3-Nitro-2-pyridyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IL Lu, N Mahindroo, PH Liang, YH Peng… - Journal of medicinal …, 2006 - ACS Publications
Severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (M pro ), a protein required for the maturation of SARS-CoV, is vital for its life cycle, making it an attractive …
Number of citations: 180 pubs.acs.org
CJ Kuo, PH Liang - ChemBioEng Reviews, 2015 - Wiley Online Library
The main protease of SARS‐associated coronavirus (SARS‐CoV), also called 3C‐like protease (3CL pro ), is vital for the viral replication. It cleaves the replicase polyproteins at 11 sites …
Number of citations: 32 onlinelibrary.wiley.com
HM Wang, PH Liang - Expert Opinion on Therapeutic Patents, 2007 - Taylor & Francis
Coronaviruses usually cause diseases with minor syndromes. However, an infectious disease caused by a novel human coronavirus induced severe acute respiratory syndrome (SARS)…
Number of citations: 12 www.tandfonline.com

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